molecular formula C28H19ClN2O4 B5053176 (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B5053176
M. Wt: 482.9 g/mol
InChI Key: CXNJOPYMAMGRCC-LFVJCYFKSA-N
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Description

The compound (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a naphthalene ring, a chlorophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate diketones with urea under acidic conditions.

    Introduction of the naphthalen-1-ylmethylidene group: This step involves the condensation of naphthaldehyde with the diazinane trione core in the presence of a base such as sodium hydroxide.

    Attachment of the 2-chlorophenylmethoxy group: This is typically done through a nucleophilic substitution reaction where the diazinane trione core is reacted with 2-chlorophenylmethanol in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: New derivatives with substituted groups replacing the chlorine atom.

Scientific Research Applications

(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting gene expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    (3-Chloropropyl)trimethoxysilane: Utilized in surface modification and material science.

The uniqueness of This compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O4/c29-25-11-4-2-7-20(25)17-35-22-14-12-21(13-15-22)31-27(33)24(26(32)30-28(31)34)16-19-9-5-8-18-6-1-3-10-23(18)19/h1-16H,17H2,(H,30,32,34)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJOPYMAMGRCC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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